5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid
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Overview
Description
Boc-Orn(Cbz)-OH, also known as N-α-Boc-N-δ-Z-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group, which serve as protective groups for the amino functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Orn(Cbz)-OH typically involves the protection of the amino groups of ornithine. One common method is to first protect the δ-amino group with a benzyloxycarbonyl (Cbz) group. This is followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) .
Industrial Production Methods
Industrial production of Boc-Orn(Cbz)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group addition.
Chemical Reactions Analysis
Types of Reactions
Boc-Orn(Cbz)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protective groups under acidic or hydrogenolytic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation with palladium on carbon (Pd/C) is used for Cbz group removal.
Coupling: DIC and HOBt are frequently used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected ornithine derivatives and peptide chains with Boc-Orn(Cbz)-OH incorporated at specific positions.
Scientific Research Applications
Boc-Orn(Cbz)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of peptide-based materials.
Biology: In the synthesis of peptide-based inhibitors and probes for studying enzyme activity.
Medicine: For the development of peptide-based therapeutics and drug delivery systems.
Industry: In the production of peptide-based biomaterials and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of Boc-Orn(Cbz)-OH primarily involves its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the peptides synthesized using Boc-Orn(Cbz)-OH.
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Cbz)-OH: Similar to Boc-Orn(Cbz)-OH but derived from lysine.
Boc-Arg(Cbz)-OH: Derived from arginine and used in similar applications.
Uniqueness
Boc-Orn(Cbz)-OH is unique due to its specific structure and the presence of both Boc and Cbz protective groups. This dual protection allows for selective deprotection and targeted chemical modifications, making it a valuable tool in peptide synthesis and related research .
Properties
Molecular Formula |
C18H26N2O6 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20(14(15(21)22)10-7-11-19)16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12,19H2,1-3H3,(H,21,22) |
InChI Key |
ILQLBLPNNVZCPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCCN)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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